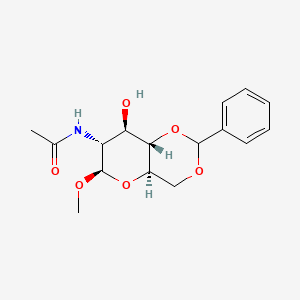

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its structural features, which include an acetamido group and a benzylidene protecting group. It is widely used in biochemical research, particularly in the study of glycosylation processes and carbohydrate chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting glucopyranoside are protected using benzylidene to form a benzylidene acetal.

Introduction of Acetamido Group: The acetamido group is introduced through acetylation, often using acetic anhydride in the presence of a base such as pyridine.

Glycosylation: The glycosylation step involves the reaction of the protected glucopyranoside with methanol in the presence of an acid catalyst to form the methyl glycoside.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzylidene protecting group, converting it back to the free hydroxyl groups.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Free hydroxyl derivatives.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₁NO₆

- Molecular Weight : 323.34 g/mol

- CAS Number : 10300-76-2

The compound features a benzylidene group that enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Synthesis of Carbohydrate Derivatives

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside serves as a precursor for synthesizing various carbohydrate derivatives. Its unique structure allows for modifications that lead to the formation of new glycosides and oligosaccharides. For instance, it has been utilized in the preparation of acyl derivatives through direct acylation methods, which have shown promising results in antibacterial screening against human pathogens .

Antibacterial Activity

Research indicates that derivatives of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria using the disc diffusion method . This application is particularly relevant in developing new antibiotics or adjuvants to existing treatments.

Glycosylation Reactions

The compound plays a crucial role in glycosylation reactions, which are essential for synthesizing glycoproteins and glycolipids. Its ability to participate in selective coupling reactions makes it suitable for synthesizing complex carbohydrates that can be used in drug development and vaccine formulation .

Therapeutic Potential

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside has been investigated for its potential therapeutic applications due to its structural similarity to naturally occurring sugars involved in cellular processes. Its derivatives may serve as inhibitors or modulators of biological pathways relevant to diseases such as cancer and diabetes .

作用機序

The mechanism of action of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and receptors involved in glycosylation processes. The acetamido group plays a crucial role in binding to these molecular targets, influencing the activity of glycosyltransferases and glycosidases. This interaction can modulate various biochemical pathways, including those involved in cell signaling and immune responses.

類似化合物との比較

Similar Compounds

Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Lacks the benzylidene protecting group, making it less stable under certain conditions.

Methyl 4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside: Lacks the acetamido group, which reduces its utility in glycosylation studies.

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside: The alpha anomer, which has different stereochemical properties and reactivity.

Uniqueness

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to the presence of both the acetamido group and the benzylidene protecting group. This combination provides stability and reactivity that are advantageous in synthetic and biochemical applications. The beta configuration also makes it more relevant for studying natural glycosylation processes, which predominantly involve beta-linked sugars.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

生物活性

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (MABG) is a notable compound in the field of glycobiology, recognized for its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

MABG is characterized by the following chemical properties:

- Molecular Formula : C₁₆H₂₁NO₆

- Molecular Weight : 323.34 g/mol

- CAS Number : 10300-76-2

- Synonyms : Methyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-β-D-glucopyranoside

Inhibition of Glycosaminoglycan Synthesis

Research has demonstrated that various 2-acetamido-2-deoxy-D-glucose analogs, including MABG, exhibit inhibitory effects on glycosaminoglycan (GAG) synthesis. In a study involving primary hepatocytes, MABG was shown to reduce the incorporation of D-[3H]glucosamine into GAGs significantly. The mechanism appears to involve competition with metabolic pathways essential for GAG synthesis, leading to a dilution of specific activity in cellular glucosamine pools .

Impact on Protein Synthesis

In addition to its effects on GAGs, MABG has been observed to influence total protein synthesis. A related compound demonstrated that at a concentration of 1.0 mM, it inhibited total protein synthesis to about 60% of control levels. This inhibition was reversible with exogenous uridine, indicating a potential uridine trapping mechanism that depletes UTP pools necessary for protein synthesis .

Case Studies and Research Findings

Several studies have focused on the biological implications of MABG and its analogs:

- Study on Hepatocyte Cultures :

- Synthesis and Biological Evaluation :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDVOAZVARITEI-ANNNQLRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。